Cas no 935859-13-5 (2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone)

2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone is a brominated silyl-protected phenylethanone derivative, primarily utilized as an intermediate in organic synthesis. The tris(1-methylethyl)silyl (TIPS) group enhances steric protection, improving stability during reactions while allowing selective deprotection when required. The bromo substituent at the α-position enables further functionalization via cross-coupling or nucleophilic substitution, making it valuable for constructing complex molecular frameworks. Its robust protecting group ensures compatibility with a range of reaction conditions, including Grignard and lithiation processes. This compound is particularly useful in pharmaceutical and materials science research, where controlled reactivity and selective modification of aromatic ketones are critical. High purity grades are available to meet stringent synthetic requirements.
2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone structure
935859-13-5 structure
商品名:2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone
CAS番号:935859-13-5
MF:C17H27BrO2Si
メガワット:371.384585618973
CID:5733294

2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
    • Ethanone, 2-bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-
    • 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone
    • インチ: 1S/C17H27BrO2Si/c1-12(2)21(13(3)4,14(5)6)20-16-9-7-15(8-10-16)17(19)11-18/h7-10,12-14H,11H2,1-6H3
    • InChIKey: CAAHQTGBKGJPES-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1=CC=C(O[Si](C(C)C)(C(C)C)C(C)C)C=C1)CBr

じっけんとくせい

  • 密度みつど: 1.135±0.06 g/cm3(Predicted)
  • ふってん: 377.0±22.0 °C(Predicted)

2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B810338-2.5g
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
935859-13-5
2.5g
$ 896.00 2023-04-18
TRC
B810338-500mg
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
935859-13-5
500mg
$ 224.00 2023-04-18
TRC
B810338-1g
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
935859-13-5
1g
$ 340.00 2022-06-06
TRC
B810338-1000mg
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
935859-13-5
1g
$ 414.00 2023-04-18
TRC
B810338-250mg
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
935859-13-5
250mg
$ 133.00 2023-04-18
TRC
B810338-5g
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
935859-13-5
5g
$ 1200.00 2023-09-08

2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone 関連文献

2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanoneに関する追加情報

Professional Introduction to Compound with CAS No. 935859-13-5 and Product Name: 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone

The compound in question, identified by the CAS number 935859-13-5, is a highly specialized chemical entity with the product name 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone. This compound belongs to a class of organosilicon derivatives that have garnered significant attention in the field of pharmaceutical chemistry and materials science due to their unique structural and functional properties. The presence of bromine and trialkylsilyl ether functionalities makes this molecule a versatile intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and advanced materials.

One of the most striking features of 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone is its highly reactive nature, which stems from the combination of a bromo substituent and multiple trialkylsilyl ether groups. These functional groups not only enhance the compound's reactivity in various cross-coupling reactions but also provide stability under certain conditions, making it an invaluable tool in synthetic protocols. The phenylethanone core structure further contributes to its utility, as it serves as a common scaffold in medicinal chemistry for designing bioactive molecules.

In recent years, there has been a surge in research focused on organosilicon compounds due to their broad range of applications. For instance, silicon-based ethers have been explored as protecting groups in peptide synthesis, while silicon-brominated compounds are widely used in transition-metal-catalyzed reactions. The specific configuration of 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone positions it as a promising candidate for further derivatization, enabling the synthesis of complex molecules with tailored properties.

Current research trends indicate that this compound could play a pivotal role in the development of next-generation pharmaceuticals. The bromo group allows for facile introduction of other functional moieties via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. This flexibility is particularly advantageous when designing molecules targeting specific biological pathways. Additionally, the trialkylsilyl ether groups can be selectively removed under mild conditions, allowing for controlled modifications of the molecular structure without compromising the integrity of other functional groups.

Recent studies have highlighted the potential of silicon-containing compounds in modulating enzyme activity and inhibiting disease-related proteins. For example, organosilicon derivatives have been shown to exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The structural motif present in 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone aligns well with these findings, suggesting that it could be a precursor to novel kinase inhibitors or other enzyme-targeting agents. Furthermore, its ability to undergo regioselective transformations makes it an attractive candidate for generating libraries of compounds for high-throughput screening.

The synthesis of 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone involves multi-step organic transformations that showcase the compound's synthetic utility. The process typically begins with the bromination of a phenol derivative followed by silylation using triisopropylsilyl chloride. This approach highlights the compound's role as a building block in constructing more complex molecules. The use of triisopropylsilyl groups is particularly advantageous due to their stability under a wide range of reaction conditions and their ease of removal via hydrolysis or fluoride-mediated deprotection.

In addition to its pharmaceutical applications, 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone has potential uses in materials science. Silicon-based compounds are known for their thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and electronic materials. The phenylethanone moiety can be further functionalized to introduce additional properties such as fluorescence or photochemical activity, expanding its utility beyond traditional organic synthesis.

The growing interest in green chemistry has also influenced the development of synthetic routes for compounds like 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone. Researchers are increasingly focusing on methodologies that minimize waste and reduce environmental impact. For instance, catalytic processes that employ recyclable catalysts or solvent-free reactions are being explored to enhance sustainability. These approaches not only align with global environmental goals but also improve the economic feasibility of producing such compounds on an industrial scale.

Looking ahead, the future prospects for 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone appear promising as new applications continue to emerge. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery and optimization of novel derivatives based on this scaffold. Additionally, interdisciplinary collaborations between chemists, biologists, and material scientists will likely lead to innovative uses that were previously unexplored.

In conclusion,2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone (CAS No. 935859-13-5) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate for developing new drugs and advanced materials. As research progresses, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in modern chemistry.

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